1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine
Description
1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is a complex organic compound with the molecular formula C19H21N5O2 and a molecular weight of 351.4 g/mol. This compound features a benzyl group linked to a tetrahydrofuran-2-ylmethyl amine through a phenyl-tetrazole moiety, making it a unique structure in organic chemistry.
Properties
Molecular Formula |
C19H21N5O2 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
1-(oxolan-2-yl)-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C19H21N5O2/c1-2-7-16(8-3-1)24-19(21-22-23-24)26-17-9-4-6-15(12-17)13-20-14-18-10-5-11-25-18/h1-4,6-9,12,18,20H,5,10-11,13-14H2 |
InChI Key |
NKFTVGSCQYQMQA-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Attachment to Benzyl Group: The synthesized tetrazole is then reacted with benzyl chloride in the presence of a base like potassium carbonate to form the benzyl-tetrazole intermediate.
Coupling with Tetrahydrofuran-2-ylmethyl Amine: Finally, the benzyl-tetrazole intermediate is coupled with tetrahydrofuran-2-ylmethyl amine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening reactions.
Substitution: The benzyl group can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized amine derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound can be used as a ligand in drug discovery, particularly in the development of new pharmaceuticals targeting specific enzymes or receptors. Its tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids in drug molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and ionic interactions with active sites, while the benzyl and tetrahydrofuran-2-ylmethyl groups provide hydrophobic interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the tetrahydrofuran-2-ylmethyl group, making it less hydrophobic.
{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(methyl)amine: Contains a simpler methyl group instead of the tetrahydrofuran-2-ylmethyl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group in 1-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine enhances its hydrophobicity and potential for forming unique interactions with molecular targets, distinguishing it from similar compounds.
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